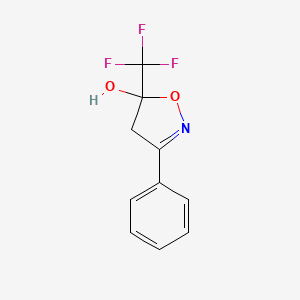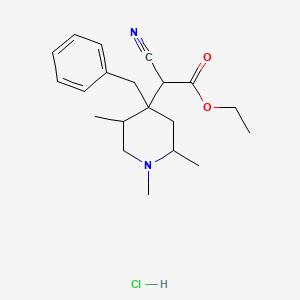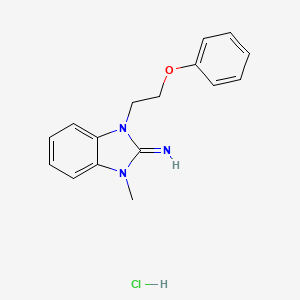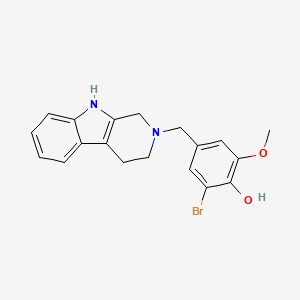
3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol
Vue d'ensemble
Description
3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential role in drug development. This compound belongs to the isoxazolol family, which is known for its diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β. Moreover, this compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol in lab experiments is its diverse pharmacological activities. This compound has been shown to exhibit various activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol. One of the potential areas of research is to investigate its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential molecular targets. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in drug development.
In conclusion, 3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is a promising compound that has gained significant attention in the field of medicinal chemistry. Its diverse pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory activities, make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and to identify its potential molecular targets.
Applications De Recherche Scientifique
3-phenyl-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol has been extensively studied for its potential pharmacological activities. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Moreover, this compound has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)6-8(14-16-9)7-4-2-1-3-5-7/h1-5,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIAAOCWJASFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)

![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)
